Ethyl levulinate

Catalog No.
S594423
CAS No.
539-88-8
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl levulinate

CAS Number

539-88-8

Product Name

Ethyl levulinate

IUPAC Name

ethyl 4-oxopentanoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h3-5H2,1-2H3

InChI Key

GMEONFUTDYJSNV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C

Solubility

soluble in water and alcohol
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

4-Oxopentanoic Acid Ethyl Ester; Levulinic Acid Ethyl Ester; 4-Oxopentanoic Acid Ethyl Ester; Ethyl 3-Acetylpropionate; Ethyl 4-Ketovalerate; Ethyl 4-Oxopentanoate; Ethyl 4-Oxovalerate; Ethyl Laevulinate; NSC 24876; NSC 8863

Canonical SMILES

CCOC(=O)CCC(=O)C

Biofuel Production

Ethyl levulinate is a potential biofuel due to its high energy density and compatibility with existing fuel infrastructure. Research is ongoing to develop efficient and sustainable methods for its production from various biomass feedstocks, including lignocellulosic materials like wood waste and agricultural residues [, ]. Additionally, studies are exploring its use in gasoline blends and as a standalone biofuel for spark-ignition engines [].

Platform Chemical for Bio-based Products

EL serves as a versatile platform chemical for the synthesis of various bio-based products. Researchers are investigating its utilization in the production of bioplastics, such as polylactic acid (PLA), and bio-lubricants [, ]. Its potential as a green solvent and precursor for fine chemicals is also actively explored [].

Catalyst Development

EL plays a crucial role in the development of new catalysts. Studies utilize it as a probe molecule to understand the activity and selectivity of various catalysts employed in biomass conversion processes for the production of biofuels and other valuable chemicals [].

Ethyl levulinate is an organic compound with the chemical formula CH₃C(O)CH₂CH₂C(O)OC₂H₅. It is an ester derived from levulinic acid, which is a keto acid obtained from biomass sources such as cellulose and hemicellulose. Ethyl levulinate can also be synthesized through the reaction of ethanol with furfuryl alcohol, making it a viable candidate for biofuel applications due to its renewable nature .

The primary method for synthesizing ethyl levulinate involves the esterification reaction of levulinic acid with ethanol. This reaction can be catalyzed by various acid catalysts, including both homogeneous and heterogeneous types. The general reaction can be summarized as follows:

Levulinic Acid+EthanolEthyl Levulinate+Water\text{Levulinic Acid}+\text{Ethanol}\rightleftharpoons \text{Ethyl Levulinate}+\text{Water}

This reaction is reversible, and the yield of ethyl levulinate can be influenced by factors such as temperature, catalyst type, and the molar ratio of reactants . Other reactions involving ethyl levulinate include its use in ketalization processes, where it reacts with glycerol to form valuable products .

Ethyl levulinate exhibits various biological activities, particularly in the context of its potential as a biofuel and flavoring agent. It has been noted for its low toxicity and biodegradability, making it an attractive alternative to traditional fossil fuels. Additionally, studies have shown that ethyl levulinate can act as a solvent and reactant in chemical processes without significant adverse effects on human health or the environment .

Several methods exist for synthesizing ethyl levulinate:

  • Esterification of Levulinic Acid: This is the most common method, where levulinic acid reacts with ethanol in the presence of acid catalysts. Different catalysts such as phosphotungstic acid supported on zirconium oxide have shown high catalytic performance .
  • Ethanolysis of Furfuryl Alcohol: Ethanol can also react with furfuryl alcohol to produce ethyl levulinate, providing another pathway for synthesis from biomass-derived substrates .
  • Reactive Chromatography: This technique allows for continuous production and purification of ethyl levulinate, enhancing yield and efficiency compared to batch processes .

Ethyl levulinate has several important applications:

  • Biofuel Additive: Its properties make it suitable for blending with conventional fuels to enhance performance and reduce emissions.
  • Flavoring Agent: It is used in food products due to its pleasant aroma and taste.
  • Chemical Intermediate: Ethyl levulinate serves as a building block in various chemical syntheses, including the production of other esters and bio-based chemicals .

Several compounds share structural or functional similarities with ethyl levulinate. Here are some notable examples:

CompoundStructural FormulaUnique Features
Methyl LevulinateCH₃C(O)CH₂C(O)OCH₃Derived from methanol; often used in similar applications as ethyl levulinate.
Propyl LevulinateCH₃C(O)CH₂C(O)OC₃H₇Higher alkyl group; may exhibit different solubility properties.
Butyl LevulinateCH₃C(O)CH₂C(O)OC₄H₉Longer carbon chain; potentially different volatility and reactivity.
Ethyl FuroateC₅H₈O₃An ester derived from furan; used in flavoring and fragrance applications.
Ethyl AcetateC₄H₈O₂A widely used solvent; structurally similar but lacks the unique properties of levulinates.

Ethyl levulinate stands out due to its specific origin from biomass-derived feedstocks and its dual role as both a fuel additive and a chemical intermediate, which is less common among similar compounds .

Physical Description

Solid
colourless to pale yellow liquid with apple odou

XLogP3

0.1

Boiling Point

205.8 °C

Density

d20 1.01
1.009-1.014

Melting Point

25 °C
<25°C

UNII

7BU24CSS2G

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1618 of 1775 companies (only ~ 8.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.21 mmHg

Other CAS

539-88-8

Wikipedia

Ethyl levulinate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pentanoic acid, 4-oxo-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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